molecular formula C8H13NO3 B2940220 1-Methyl-2-oxoazepane-3-carboxylic acid CAS No. 50585-84-7

1-Methyl-2-oxoazepane-3-carboxylic acid

Cat. No. B2940220
CAS RN: 50585-84-7
M. Wt: 171.196
InChI Key: GMRPEWVXEFQPRT-UHFFFAOYSA-N
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Description

1-Methyl-2-oxoazepane-3-carboxylic acid is an organic compound with the CAS Number: 50585-84-7 . It has a molecular weight of 171.2 and its IUPAC name is 1-methyl-2-oxo-3-azepanecarboxylic acid . The compound appears as a powder .


Molecular Structure Analysis

The InChI code for 1-Methyl-2-oxoazepane-3-carboxylic acid is 1S/C8H13NO3/c1-9-5-3-2-4-6(7(9)10)8(11)12/h6H,2-5H2,1H3,(H,11,12) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a melting point of 118-119°C . It’s worth noting that the physical and chemical properties of a compound can greatly influence its reactivity, stability, and applications.

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements involve recommendations for handling, storage, and first aid measures .

properties

IUPAC Name

1-methyl-2-oxoazepane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-9-5-3-2-4-6(7(9)10)8(11)12/h6H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRPEWVXEFQPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC(C1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-oxoazepane-3-carboxylic acid

CAS RN

50585-84-7
Record name 1-methyl-2-oxoazepane-3-carboxylic acid
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